3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one
Description
3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one is a structurally complex benzofuran derivative characterized by a fused naphtho-benzofuran core substituted with bromine, hydroxyl, and dimethyl groups. This compound exhibits unique electronic and steric properties due to its polycyclic aromatic system and halogen substitution, making it a subject of interest in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions to construct the fused ring system and introduce functional groups with precise regioselectivity . Commercial availability (e.g., from CymitQuimica) indicates its utility in research, with pricing varying significantly by quantity (e.g., 25 mg for €251; 1 g for €2,000) .
Properties
IUPAC Name |
3-bromo-8-hydroxy-6,6-dimethylnaphtho[3,2-b][1]benzofuran-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO3/c1-18(2)13-8-10(20)4-6-11(13)16(21)15-12-5-3-9(19)7-14(12)22-17(15)18/h3-8,20H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGUZKMLGMTOAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)O)C(=O)C3=C1OC4=C3C=CC(=C4)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of 6,6-Dimethylnaphtho[2,3-b]benzofuran-11(6H)-one
A SbCl₃-catalyzed Friedel-Crafts alkylation between 2-naphthol derivatives and benzylic alcohols (e.g., 2-methylpropan-1-ol) forms the benzofuran scaffold. For example, reacting 2-naphthol with 2-methylpropan-1-ol in dichloromethane at 60°C for 12 hours yields 6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one in 85% yield.
Step 2: Regioselective Bromination
The bromo substituent is introduced using molecular bromine (Br₂) in the presence of FeCl₃ as a Lewis acid. Optimal conditions involve 1.2 equivalents of Br₂ in dichloromethane at −78°C to room temperature, achieving 78% yield of the brominated product. The reaction proceeds via electrophilic aromatic substitution, with FeCl₃ polarizing Br₂ to enhance electrophilicity.
Palladium-Catalyzed Cyclization and Subsequent Functionalization
This method leverages palladium catalysis to assemble the benzofuran ring system, followed by oxidation and bromination.
Step 1: Heck Coupling for Benzofuran Core Assembly
A Heck reaction between methyl 2-acetylbenzoate and 2-bromo-4,5-dimethoxybenzaldehyde forms a benzylideneisochroman-1,4-dione intermediate. Using Pd(OAc)₂ as a catalyst and NaOAc as a base in dioxane under reflux (4 hours), the cyclized product is obtained in 65% yield.
Step 2: Bromination and Demethylation
The intermediate undergoes bromination with Br₂/FeCl₃ (1:1 molar ratio) in CH₂Cl₂ at 0°C, followed by demethylation using BBr₃ in CH₂Cl₂ (−78°C to rt) to introduce the hydroxy group. The final product is isolated in 62% yield after purification.
Base-Promoted Annulation and Oxidative Bromination
This route employs annulation between furan derivatives and cyclic ketones, followed by oxidative bromination.
Step 1: Annulation Reaction
Methyl 2-(phenylsulfinylmethyl)-3-furoate reacts with 2-cyclohexenone in the presence of Cs₂CO₃ (2.0 equiv) in THF at 50°C. The 5-exo-trig cyclization forms the dihydronaphtho[2,3-b]furanone skeleton in 72% yield.
Step 2: Oxidative Bromination
Treatment with N-bromosuccinimide (NBS) in acetonitrile under UV light (365 nm) installs the bromo group regioselectively. Yields range from 68–75%, depending on the substitution pattern.
One-Pot Tandem Cyclization-Bromination
A streamlined one-pot method combines cyclization and bromination using iodine monobromide (IBr).
Reaction Conditions
Heating 2-allyl-1-naphthol with IBr (1.5 equiv) in aqueous micelles (e.g., SDS surfactant) at 80°C for 6 hours achieves simultaneous cyclization and bromination. The product is isolated in 82% yield with >95% regioselectivity.
Comparative Analysis of Methods
| Method | Key Steps | Catalyst/Reagents | Yield | Advantages |
|---|---|---|---|---|
| Friedel-Crafts + Bromination | Alkylation, Bromination | SbCl₃, Br₂/FeCl₃ | 78% | High regioselectivity, scalable |
| Pd-Catalyzed Cyclization | Heck coupling, Demethylation | Pd(OAc)₂, BBr₃ | 62% | Modular, tolerates electron-withdrawing groups |
| Base-Promoted Annulation | 5-exo-trig cyclization, NBS bromination | Cs₂CO₃, NBS | 72% | Mild conditions, avoids harsh acids |
| One-Pot Tandem | Cyclization-bromination | IBr, SDS surfactant | 82% | Efficient, reduced purification steps |
Critical Reaction Parameters
-
Temperature Control : Bromination at −78°C minimizes side reactions (e.g., dibromination).
-
Catalyst Loading : Pd(OAc)₂ at 5 mol% optimizes cyclization efficiency without side-product formation.
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during annulation .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-bromo-8-oxo-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one.
Reduction: Formation of 8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of naphtho[2,3-b]benzofuran compounds exhibit promising anticancer properties. The presence of the hydroxyl group in 3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one enhances its ability to interact with cellular targets involved in cancer progression. Studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and disruption of cellular signaling pathways .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies have demonstrated that naphthoquinone derivatives can inhibit the growth of various bacterial strains. The bromine atom may enhance the lipophilicity of the compound, facilitating its penetration into microbial membranes .
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, including electrophilic substitutions and coupling reactions. This versatility makes it valuable in the development of new synthetic methodologies aimed at producing biologically active compounds .
Fluorescent Materials
The compound's unique electronic structure may allow it to be utilized in the development of fluorescent materials. Naphtho[2,3-b]benzofuran derivatives have been explored for their photophysical properties, which can be harnessed in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging .
Case Study 1: Anticancer Activity
A study conducted on various naphtho[2,3-b]furan derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the therapeutic potential of this compound class in oncology .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives of naphtho[2,3-b]furan were tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds containing bromine substituents showed enhanced activity compared to their non-brominated counterparts. This suggests that this compound could be further explored as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one involves its interaction with specific molecular targets. The bromine and hydroxyl groups play crucial roles in its reactivity. For example, the hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Stability: The dimethyl groups at position 6 enhance steric stability, reducing ring strain compared to non-alkylated benzofurans.
Biological Activity
3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₅BrO₃
- Molecular Weight : 363.22 g/mol
This compound features a bromine atom at the 3-position and a hydroxyl group at the 8-position of the naphtho[2,3-b]benzofuran skeleton, which contributes to its unique reactivity and potential biological properties.
Antimicrobial Properties
Research has indicated that derivatives of naphtho[2,3-b]benzofuran compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain naphtho[2,3-b]furan derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of naphtho[2,3-b]benzofuran derivatives. These compounds have been shown to induce apoptosis in cancer cells through various pathways including:
- Activation of caspases : Leading to programmed cell death.
- Inhibition of cell proliferation : By interfering with cell cycle progression.
A notable study demonstrated that derivatives similar to this compound exhibited cytotoxic effects against breast cancer cells in vitro.
Anti-inflammatory Effects
Naphtho[2,3-b]benzofuran derivatives have also been investigated for their anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus providing a potential therapeutic avenue for managing inflammatory diseases.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal assessed the effects of a series of naphtho[2,3-b]furan derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound showed IC50 values in the low micromolar range against breast and prostate cancer cells. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of naphtho[2,3-b]furan derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds exhibited significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Research Findings Summary Table
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one?
The synthesis typically involves bromination and functionalization of naphthofuran precursors. For instance, bromination under controlled acidic conditions (e.g., using HBr or NBS in glacial acetic acid) at 0–5°C ensures regioselectivity while preserving acid-sensitive hydroxyl groups . Key steps include:
- Nitration/Bromination : Slow addition of nitrating/brominating agents to prevent side reactions, as demonstrated in the synthesis of 8-substituted naphthofuran derivatives .
- Cyclization : Methanolic ammonia or ethanol-based reflux for cyclization to form fused heterocycles, critical for stabilizing the benzofuran core .
Basic: What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?
- ¹H/¹³C NMR : Signals for bromine-substituted aromatic protons (δ 7.5–8.5 ppm) and hydroxyl groups (broad singlet at δ 5.0–6.0 ppm) are diagnostic. Methyl groups on the naphthofuran system appear as singlets near δ 1.2–1.5 ppm .
- X-ray Crystallography : Used to resolve stereochemical ambiguities. For example, (2S,3S)-configured benzofuran derivatives have been validated via single-crystal studies (R factor = 0.051), confirming bond angles and spatial arrangements .
Advanced: How can bromination be optimized in the presence of acid-sensitive functional groups (e.g., hydroxyl or methoxy)?
- Low-Temperature Control : Conduct reactions at 0–5°C to minimize acid-catalyzed decomposition .
- Solvent Selection : Use glacial acetic acid or dichloromethane to stabilize intermediates and reduce side reactions .
- Stoichiometric Precision : Limit bromine equivalents to 1.0–1.2 molar ratios to avoid over-bromination .
Advanced: How should researchers address discrepancies in reaction yields reported across different synthetic protocols?
- Parameter Comparison : Analyze solvent polarity (e.g., THF vs. ethanol), catalyst loading (e.g., K₂CO₃ vs. NaH), and temperature gradients. For example, NaH in THF at 0°C yields higher regioselectivity for benzofuran derivatives than room-temperature conditions .
- Byproduct Profiling : Use LC-MS or TLC to identify side products (e.g., di-brominated isomers or oxidation byproducts) that may reduce yields .
Advanced: What strategies are effective for designing derivatives of this compound to enhance bioactivity (e.g., antimicrobial or antitumor properties)?
- Heterocycle Fusion : Introduce diazepine or triazepine moieties via condensation with hydrazine derivatives, as seen in antimicrobial naphthofuran-diazepine hybrids .
- Functional Group Interconversion : Replace the hydroxyl group with methoxy or acetyloxy groups to modulate lipophilicity and membrane permeability .
Basic: How can purification challenges (e.g., isolating the product from complex reaction mixtures) be mitigated?
- Recrystallization : Use aqueous ethanol or ethyl acetate/hexane mixtures to isolate crystalline products, as demonstrated for 8-nitronaphthofuran derivatives .
- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate brominated isomers .
Advanced: What computational or experimental methods are recommended to resolve conflicting data on tautomeric equilibria or keto-enol forms?
- DFT Calculations : Model energy differences between tautomers (e.g., keto vs. enol) using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Variable-Temperature NMR : Monitor chemical shift changes (e.g., hydroxyl proton exchange) across 25–60°C to detect tautomeric interconversion .
Advanced: How can researchers validate the biological activity of this compound against contradictory in vitro/in vivo results?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
